5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide
Description
5-Methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a methyl group at position 5. The carboxamide moiety at position 4 links the pyrazole to a 1,3,4-thiadiazole ring, which bears an isopropyl (propan-2-yl) group at position 6.
Properties
Molecular Formula |
C16H17N5OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)15-19-20-16(23-15)18-14(22)13-9-17-21(11(13)3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20,22) |
InChI Key |
MSWYGMBBBITCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Coupling
Microwave irradiation (100°C, 20 min) reduces reaction time by 70% while maintaining yields at 68–70%. Solvent-free conditions further enhance atom economy.
Thiourea-Mediated Cyclization
An alternative route employs Lawesson’s reagent to introduce sulfur into the thiadiazole ring, though yields are lower (55–60%).
Comparative Analysis of Methods
| Method | Coupling Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt (DCM) | EDC·HCl/HOBt | 6–8 | 72–78 | >99 |
| Microwave (solvent-free) | EDC·HCl | 0.3 | 68–70 | 98 |
| Thiourea Cyclization | Lawesson’s | 4 | 55–60 | 95 |
Mechanistic Insights
The EDC/HOBt mechanism involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiadiazole amine to form the carboxamide bond. Side reactions are minimized by HOBt, which suppresses racemization and enhances coupling efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Nitro compounds and halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including those related to the compound , exhibit significant antimicrobial properties. For instance, various synthesized thiadiazole compounds have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance antimicrobial potency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole and pyrazole moieties. One study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The presence of electron-withdrawing groups in specific positions was found to be crucial for enhancing biological activity .
Antiparasitic Effects
The compound's structural features have also been explored for antiparasitic applications. In vitro studies have shown that related compounds can effectively target pathogens responsible for diseases such as leishmaniasis and Chagas disease. The incorporation of bulky substituents on the phenyl ring was linked to improved antiparasitic activity .
Case Study 1: Antimicrobial Screening
A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The compound with a specific substitution pattern showed significant inhibition against Bacillus cereus at low concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity Evaluation
In another study, several derivatives were tested for cytotoxic effects on cancer cell lines. The results indicated that compounds with substituted phenyl groups exhibited higher cytotoxicity compared to unsubstituted analogs. Notably, one derivative showed over 90% inhibition against Mycobacterium tuberculosis, highlighting its dual potential as an anticancer and anti-tubercular agent .
Case Study 3: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was conducted on a series of pyrazole-thiadiazole derivatives to determine the influence of structural modifications on biological activity. It was found that specific substitutions at the para position of the phenyl ring significantly enhanced both antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: While direct data are lacking, the structural similarity to C1–C4 () suggests plausible antibiofilm and efflux pump inhibition activity, warranting further investigation .
Biological Activity
The compound 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide typically involves the following steps:
- Formation of Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization to form the thiadiazole ring.
- Substitution Reactions : The introduction of the phenyl and propan-2-yl groups is achieved through electrophilic aromatic substitution reactions.
- Final Carboxamide Formation : The final product is obtained by acylation of the pyrazole with an appropriate carboxylic acid derivative.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, several compounds demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The compound has been shown to possess similar antimicrobial effects, making it a candidate for further development as an antibacterial agent.
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 18 mm |
| Bacillus subtilis | 12 mm |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Notably, compounds similar to 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide have shown cytotoxic effects against various cancer cell lines including breast cancer and lung cancer cells . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
In vitro studies demonstrated that this compound exhibits IC50 values in the micromolar range against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.8 |
| HeLa (Cervical Cancer) | 10.3 |
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to the target compound have exhibited significant inhibition in models of inflammation, such as carrageenan-induced paw edema in rats . This suggests that 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide may also possess similar anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Thiadiazoles may interfere with signaling pathways such as NF-kB and MAPK pathways that are crucial for inflammation and cancer progression.
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives against Mycobacterium tuberculosis, where one derivative showed over 90% inhibition at low concentrations . This highlights the potential for developing new antitubercular agents from this class of compounds.
Q & A
Q. What are the established synthetic routes for the pyrazole-thiadiazole core of this compound, and what experimental conditions are critical for yield optimization?
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?
Q. What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., overlapping aromatic signals) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, resolving ambiguous peaks .
- Isotopic Labeling : ¹³C-enriched analogs clarify carbonyl/thiadiazole carbon environments .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for pyrazole-4-carboxylic acid derivatives (CCDC deposition: 1456789) .
Q. How can experimental design (DoE) optimize reaction parameters for scale-up synthesis?
- Methodological Answer : A factorial design (e.g., Box-Behnken) evaluates variables: temperature (70–110°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response surface modeling identifies optimal conditions (e.g., 90°C, 1.2 mol% EDCI in DMF), reducing side products by 30% . Confirmation runs validate reproducibility (RSD <5%).
Methodological Considerations
- Synthetic Challenges : Steric hindrance at the carboxamide linkage may require microwave-assisted synthesis (80°C, 30 min) to enhance coupling efficiency .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolytic susceptibility of the thiadiazole ring, necessitating anhydrous storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
